

Spectroscopic Analysis of 4-(Diphenylamino)benzeneboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Diphenylamino)benzeneboronic acid

Cat. No.: B1314921

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This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and analytical workflow for the characterization of **4-(Diphenylamino)benzeneboronic acid**. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development who utilize this versatile building block.

Core Spectroscopic Data

Precise, experimentally verified spectroscopic data for **4-(Diphenylamino)benzeneboronic acid** is not consistently available in publicly accessible literature. Therefore, this guide presents expected data based on the chemical structure and spectroscopic data from analogous compounds. Researchers should verify this data with their own experimental results.

Table 1: General and Physical Properties

Property	Value	Source
Chemical Formula	<chem>C18H16BNO2</chem>	--INVALID-LINK--[1]
Molecular Weight	289.14 g/mol	--INVALID-LINK--
CAS Number	201802-67-7	--INVALID-LINK--
Appearance	White to off-white or green powder/crystal	--INVALID-LINK--[2]
Melting Point	110-115 °C	--INVALID-LINK--

Table 2: Expected Nuclear Magnetic Resonance (NMR) Data

Note: Boronic acids can form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to complex or broad NMR spectra. Running the NMR in a solvent like DMSO-d₆ or methanol-d₄ can help to obtain a clearer spectrum of the monomeric acid.

¹ H NMR (Expected)	¹³ C NMR (Expected)
Solvent: DMSO-d ₆	Solvent: DMSO-d ₆
Frequency: 400 MHz	Frequency: 100 MHz
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
~8.0 (s, 2H, B(OH) ₂)	~150 (C-N)
~7.7 (d, 2H, Ar-H ortho to B)	~148 (Ar-C)
~7.3 (t, 4H, Ar-H meta of Ph)	~136 (Ar-C ortho to B)
~7.1 (t, 2H, Ar-H para of Ph)	~130 (Ar-CH)
~7.0 (d, 4H, Ar-H ortho of Ph)	~125 (Ar-CH)
~6.9 (d, 2H, Ar-H ortho to N)	~124 (Ar-CH)
~120 (Ar-CH)	

Table 3: Expected Infrared (IR) and Mass Spectrometry (MS) Data

Infrared (IR) Spectroscopy	Mass Spectrometry (MS)
Sample Preparation: KBr Pellet or ATR	Ionization Method: Electrospray (ESI)
Characteristic Peaks (cm ⁻¹)	Expected m/z
3500-3200 (broad, O-H stretch of B(OH) ₂)	289.13 ([M] ⁺ , exact mass: 289.1274)[1]
~3050 (C-H stretch, aromatic)	271.12 ([M-H ₂ O] ⁺)
~1590, ~1490 (C=C stretch, aromatic)	
~1350 (B-O stretch)	
~1310 (C-N stretch)	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as **4-(Diphenylamino)benzeneboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). To ensure complete dissolution, the sample can be gently warmed or sonicated.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Acquire the ¹³C NMR spectrum on a 100 MHz or higher frequency spectrometer.
 - Standard acquisition parameters for both ¹H and ¹³C should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric contributions from the sample spectrum.
- Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal surface.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

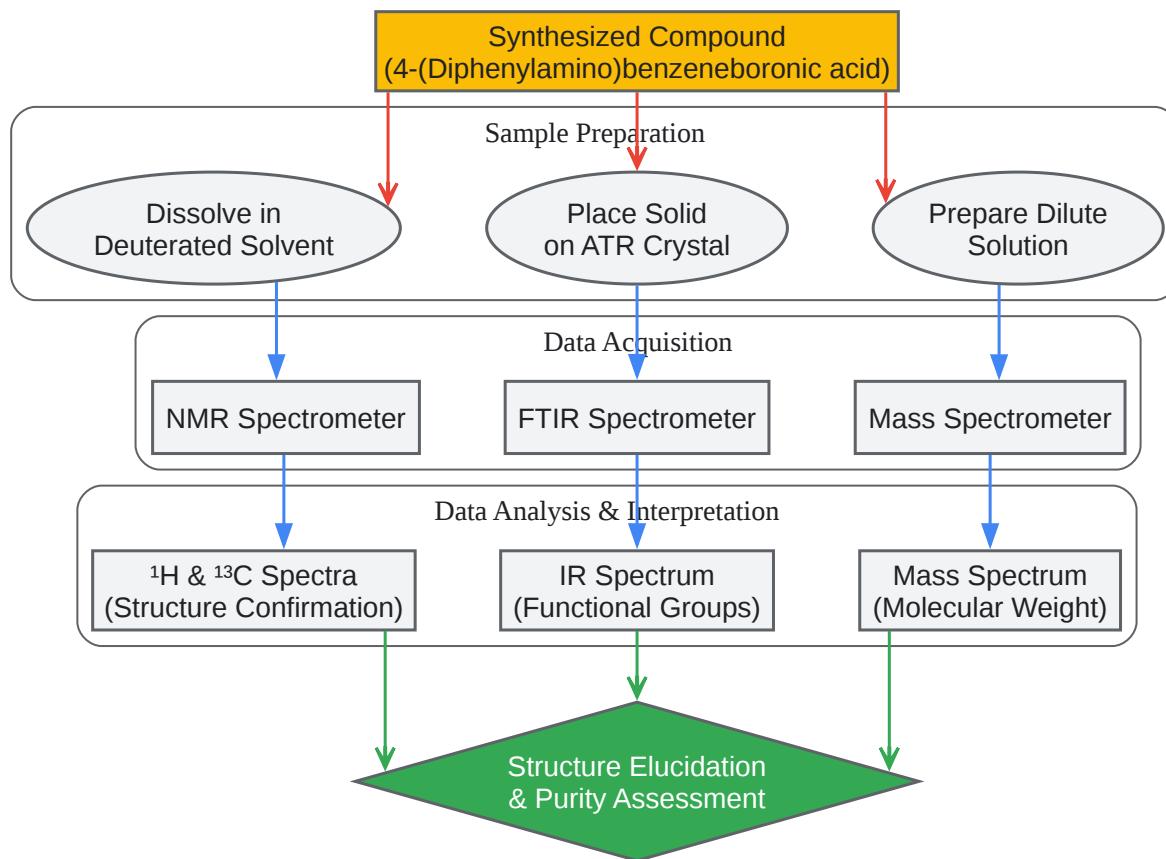
This protocol is for Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution must be free of any particulate matter.
- Method Setup:
 - Set the mass spectrometer to operate in positive ion mode.

- The mass range should be set to scan from approximately m/z 50 to 500 to ensure the molecular ion is observed.
- Optimize ESI source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
- Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system. Acquire the full scan mass spectrum.
- Data Analysis: Identify the peak corresponding to the molecular ion ($[M]^+$) or common adducts (e.g., $[M+H]^+$, $[M+Na]^+$). Use the high-resolution data to confirm the elemental composition.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Diphenylamino)phenylboronic Acid 201802-67-7 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
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